molecular formula C15H10INO4S B13623889 3-Iodo-1-(phenylsulfonyl)-1H-indole-2-carboxylic acid

3-Iodo-1-(phenylsulfonyl)-1H-indole-2-carboxylic acid

Cat. No.: B13623889
M. Wt: 427.2 g/mol
InChI Key: NZXIBBCHBRXUGO-UHFFFAOYSA-N
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Description

1-(Benzenesulfonyl)-3-iodo-1H-indole-2-carboxylic acid is an organic compound that features a benzenesulfonyl group, an iodine atom, and an indole carboxylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(benzenesulfonyl)-3-iodo-1H-indole-2-carboxylic acid typically involves the sulfonation of benzene followed by iodination and carboxylation reactions. The process begins with the sulfonation of benzene using concentrated sulfuric acid to form benzenesulfonic acid

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography may be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 1-(Benzenesulfonyl)-3-iodo-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfonic acids.

    Reduction: The iodine atom can be reduced to form deiodinated derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the iodine atom.

Common Reagents and Conditions:

Major Products:

    Oxidation: Formation of sulfonic acids.

    Reduction: Deiodinated indole derivatives.

    Substitution: Substituted indole derivatives with various functional groups.

Scientific Research Applications

1-(Benzenesulfonyl)-3-iodo-1H-indole-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts for industrial processes.

Mechanism of Action

The mechanism of action of 1-(benzenesulfonyl)-3-iodo-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The iodine atom can participate in halogen bonding, further influencing the compound’s biological activity. The indole moiety can interact with various receptors and enzymes, modulating their function and leading to the observed biological effects.

Comparison with Similar Compounds

Uniqueness: 1-(Benzenesulfonyl)-3-iodo-1H-indole-2-carboxylic acid is unique due to the combination of the benzenesulfonyl, iodine, and indole carboxylic acid groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C15H10INO4S

Molecular Weight

427.2 g/mol

IUPAC Name

1-(benzenesulfonyl)-3-iodoindole-2-carboxylic acid

InChI

InChI=1S/C15H10INO4S/c16-13-11-8-4-5-9-12(11)17(14(13)15(18)19)22(20,21)10-6-2-1-3-7-10/h1-9H,(H,18,19)

InChI Key

NZXIBBCHBRXUGO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3C(=C2C(=O)O)I

Origin of Product

United States

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